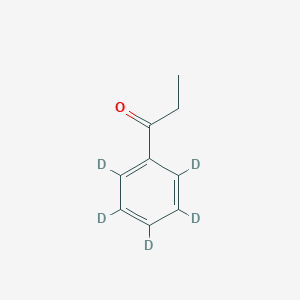

Propiophenone-2',3',4',5',6'-D5

Description

Significance of Site-Specific Deuteration in Chemical Probes

Site-specific deuteration, the replacement of hydrogen with its heavier, stable isotope deuterium (B1214612) (²H or D) at a specific molecular position, is a powerful technique in chemical and biomedical research. baranlab.orgprinceton.edu This subtle modification can have profound effects, primarily through the kinetic isotope effect (KIE), where the greater mass of deuterium leads to a stronger and lower-frequency carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. princeton.edu

The significance of this includes:

Mechanistic Elucidation: By observing changes in reaction rates when a hydrogen atom involved in a rate-determining step is replaced by deuterium, chemists can gain deep insights into reaction mechanisms. baranlab.orgprinceton.edunih.gov

Metabolic Stability: In drug discovery, deuteration at metabolically vulnerable sites can slow down the rate of metabolic breakdown by enzymes like cytochrome P450. juniperpublishers.comresearchgate.net This can improve a drug's pharmacokinetic profile, potentially leading to a longer half-life and enhanced therapeutic efficacy. juniperpublishers.com

Chemical Probes: Deuterated compounds act as sophisticated probes for studying molecular structures and dynamics. nih.gov For instance, in nuclear magnetic resonance (NMR) spectroscopy, selective deuteration can simplify complex spectra, and in mass spectrometry, it provides a clear mass signature for tracking molecules. nih.gov

The strategic placement of deuterium on the aromatic ring of Propiophenone-2',3',4',5',6'-D5, a site not typically involved in the primary reactions of the ethyl ketone group, ensures that its chemical reactivity remains nearly identical to the unlabeled propiophenone (B1677668). This makes it an excellent internal standard, as it co-elutes chromatographically and shows similar ionization efficiency, yet is easily distinguished by its mass.

Evolution of Isotopic Labeling Strategies in Modern Chemistry

Isotopic labeling is a technique used to trace the journey of an atom or a molecule through a reaction or a metabolic pathway. wikipedia.org The strategy has evolved significantly over the decades.

Early Strategies: Initially, research relied heavily on radioactive isotopes (radiolabeling), such as tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C). lgcstandards.com These isotopes are readily detected due to their radioactive decay, offering high sensitivity. However, their use is accompanied by safety concerns and regulatory challenges. nih.gov

Rise of Stable Isotopes: The development of more sensitive analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, propelled the use of stable, non-radioactive isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). nih.gov Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is one such advanced technique used in proteome-wide studies. lgcstandards.com

Precision and Complexity: Modern strategies focus on "precision deuteration" or site-specific labeling, which allows for the fine-tuning of a molecule's properties or the investigation of very specific mechanistic questions. nih.gov The synthesis of compounds like this compound is a direct result of these advanced synthetic capabilities, providing researchers with highly specific tools for complex analytical challenges.

Detailed Research Findings

While this compound is primarily used as an analytical tool rather than a subject of study itself, its application is critical in research involving propiophenone and related structures. For instance, in pharmacokinetic studies of drugs containing a propiophenone moiety, the deuterated standard allows for precise measurement of the drug's concentration in biological fluids like plasma and urine.

A relevant example illustrating the utility of deuterated propiophenone derivatives is the study of propafenone (B51707) metabolism. In a study involving humans, a deuterated version of the drug was administered orally. By tracking the deuterium label, researchers could identify and quantify various metabolites in plasma, urine, bile, and feces. nih.gov The study found that propafenone is completely absorbed and extensively metabolized, with the major metabolites being conjugates of hydroxylated derivatives. nih.gov Unchanged drug accounted for less than 1% of the dose in excretions, highlighting the importance of using a labeled standard to accurately trace the metabolic fate. nih.gov

Furthermore, the principles of the kinetic isotope effect, for which deuterated compounds are essential, have been explored in similar ketones. Studies on the reduction of substituted acetophenones using deuterated alcohols revealed significant kinetic isotope effects, suggesting a cyclic transition state and providing clarity on the reaction mechanism. researchgate.net These types of fundamental studies underscore the value of having specifically deuterated compounds like this compound available for mechanistic investigations.

Chemical and Physical Properties

The key distinction between this compound and its non-deuterated analog is its molecular weight, a direct consequence of the five heavier deuterium atoms. This mass difference is the basis of its utility in mass spectrometry. Other physical properties remain very similar.

Interactive Table: Properties of Propiophenone-d5 vs. Propiophenone

| Property | This compound | Propiophenone (Non-deuterated) |

| CAS Number | 54419-23-7 lgcstandards.comlgcstandards.com | 93-55-0 wikipedia.orgsigmaaldrich.com |

| Molecular Formula | C₉D₅H₅O lgcstandards.com | C₉H₁₀O wikipedia.org |

| Molecular Weight | 139.206 g/mol lgcstandards.com | 134.178 g/mol wikipedia.org |

| IUPAC Name | 1-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one lgcstandards.comlgcstandards.com | 1-phenylpropan-1-one wikipedia.org |

| Appearance | Colorless liquid | Colorless to light amber liquid nih.gov |

| Boiling Point | Not specified, expected to be similar to Propiophenone | 218 °C wikipedia.org |

| Melting Point | Not specified, expected to be similar to Propiophenone | 18.6 °C wikipedia.org |

| Primary Application | Isotope-labeled internal standard for analytical chemistry clearsynth.com | Fragrance, intermediate in organic synthesis nih.govfishersci.ca |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIOVPPHQSLHCZ-DKFMXDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)CC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601310810 | |

| Record name | 1-Propanone, 1-(phenyl-d5)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54419-23-7 | |

| Record name | 1-Propanone, 1-(phenyl-d5)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54419-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 1-(phenyl-d5)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Deuterated Propiophenone

Regioselective Deuteration Techniques for Aromatic Ketones

Regioselective deuteration, the ability to introduce deuterium (B1214612) at specific positions within a molecule, is of paramount importance in the synthesis of isotopically labeled compounds. For aromatic ketones like propiophenone (B1677668), several techniques have been developed to achieve this selectivity. These methods often exploit the chemical properties of the ketone functional group and the aromatic ring.

One common approach involves hydrogen-deuterium exchange (H/D exchange) reactions catalyzed by acids or bases. nih.gov Base-catalyzed exchange typically proceeds through the formation of an enolate intermediate, which allows for the exchange of protons on the α-carbon to the carbonyl group. youtube.com Acid-catalyzed exchange, on the other hand, can facilitate deuteration of the aromatic ring, although regioselectivity can sometimes be challenging to control. nih.gov The choice of catalyst, solvent, and reaction conditions plays a crucial role in directing the position of deuterium incorporation. researchgate.net

Transition-metal catalysis offers another powerful tool for regioselective deuteration. researchgate.net Catalysts based on metals like iridium, ruthenium, and palladium can activate specific C-H bonds, enabling their replacement with deuterium. researchgate.netnih.gov For instance, certain iridium catalysts are known to direct deuteration to the ortho positions of aromatic rings. researchgate.net The development of new catalytic systems continues to expand the scope and precision of these transformations.

Targeted Synthesis of Propiophenone-2',3',4',5',6'-D5

The specific synthesis of this compound, where all five hydrogens on the phenyl ring are replaced by deuterium, requires methods that selectively target the aromatic C-H bonds without affecting the propiophenone side chain.

Catalytic and Photochemical Deuterium Exchange Methods

Catalytic methods are at the forefront of synthesizing aromatically deuterated compounds. Transition-metal-catalyzed hydrogen isotope exchange (HIE) is a prominent strategy. researchgate.net This can involve homogeneous or heterogeneous catalysts. For example, ruthenium nanocatalysts have demonstrated effectiveness in the deuteration of various aromatic systems. nih.gov The mechanism often involves the reversible activation of C-H bonds on the aromatic ring by the metal center, followed by exchange with a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O). researchgate.net

Photochemical methods have also emerged as a valuable approach for deuterium labeling. researchgate.netrsc.org These techniques utilize light to promote the deuteration reaction, often under mild conditions. rsc.org Photoredox catalysis, for instance, can generate reactive intermediates that facilitate the exchange of aromatic protons with deuterium from a suitable donor. nih.govprinceton.edu The choice of photosensitizer and reaction conditions is critical for achieving high levels of deuterium incorporation. researchgate.net

Controlled Deuterium Incorporation Strategies

Achieving complete and specific deuteration of the aromatic ring in propiophenone requires carefully controlled strategies. One approach is to start with a pre-deuterated benzene (B151609) ring and then introduce the propionyl group. For example, the Friedel-Crafts acylation of benzene-d6 (B120219) with propanoyl chloride would yield this compound. wikipedia.org

Alternatively, direct H/D exchange on propiophenone can be optimized for aromatic deuteration. This often involves the use of strong deuterated acids or specific transition-metal catalysts that favor aromatic C-H activation over α-enolization. nih.gov The reaction conditions, such as temperature and reaction time, must be carefully controlled to maximize the incorporation of deuterium onto the phenyl group.

Isotopic Purity and Characterization of this compound Syntheses

The determination of isotopic purity is a critical final step in the synthesis of deuterated compounds. It ensures that the desired level of deuterium incorporation has been achieved and quantifies the presence of any non-deuterated or partially deuterated species.

Several analytical techniques are employed for this purpose. High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the isotopic distribution of a sample. rsc.orgnih.gov By analyzing the mass-to-charge ratio of the molecular ions, the percentage of molecules containing the desired number of deuterium atoms can be accurately calculated. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable method for characterizing deuterated compounds. rsc.org While ¹H NMR can be used to observe the disappearance of proton signals at the deuterated positions, ²H (deuterium) NMR directly detects the deuterium nuclei, confirming their location within the molecule. nih.gov Quantitative NMR techniques can also be used to determine the isotopic abundance. nih.gov

The combination of these analytical methods provides a comprehensive evaluation of the isotopic purity and structural integrity of the synthesized this compound. rsc.org

Advanced Analytical Applications of Propiophenone 2 ,3 ,4 ,5 ,6 D5

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a powerful analytical technique used to identify chemical substances by sorting gaseous ions in electric and magnetic fields based on their mass-to-charge ratio. britannica.com The use of isotopically labeled internal standards, such as Propiophenone-2',3',4',5',6'-D5, has become a cornerstone of modern quantitative MS methods. clearsynth.combiopharmaservices.com

This compound as a Deuterated Internal Standard in Quantitative Analysis

In quantitative analysis, this compound is primarily used as a deuterated internal standard. clearsynth.com An internal standard is a known amount of a compound, chemically similar to the analyte, added to a sample to facilitate its quantification. biopharmaservices.com Deuterated standards, which contain stable isotopes of hydrogen (deuterium), are considered the gold standard for internal standards in mass spectrometry. clearsynth.comresearchgate.net The key advantage of using a deuterated standard like this compound is that it is chemically almost identical to the analyte of interest (propiophenone) but has a different mass due to the presence of deuterium (B1214612) atoms. clearsynth.comyoutube.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. clearsynth.com

The use of this compound as an internal standard is a direct application of isotope dilution mass spectrometry (IDMS). osti.govwikipedia.org IDMS is a highly accurate analytical technique for determining the quantity of a chemical substance. youtube.comwikipedia.org The fundamental principle of IDMS involves adding a known amount of an isotopically enriched substance (the "spike" or internal standard), such as this compound, to the sample containing the analyte (propiophenone). osti.govup.ac.za

After the spike is thoroughly mixed with the sample, the isotopic composition of the element of interest is altered. wikipedia.org The mass spectrometer then measures the new isotopic ratio of the mixture. youtube.comosti.gov By knowing the initial amount and isotopic composition of the spike, and by measuring the final isotopic ratio of the mixture, the original concentration of the analyte in the sample can be calculated with high precision. osti.govup.ac.za This method is considered a definitive analytical method due to its high accuracy and reliability. youtube.com

The addition of this compound as an internal standard significantly enhances the precision and accuracy of quantitative analyses in various non-human samples, such as those from environmental and food science. clearsynth.comlcms.cz Because the deuterated standard behaves almost identically to the analyte during sample preparation and analysis, it can effectively compensate for variations that may occur. biopharmaservices.comscispace.com

For instance, any loss of analyte during extraction, evaporation, or derivatization will be mirrored by a proportional loss of the internal standard. scispace.com Similarly, fluctuations in instrument response are corrected for by comparing the analyte signal to the internal standard signal. biopharmaservices.com This co-elution and similar behavior ensure that the ratio of the analyte to the internal standard remains constant, leading to more reproducible and accurate results. researchgate.net Research has shown that using stable isotopically labeled internal standards can significantly improve the precision of an analytical method compared to using structural analogues. scispace.com

| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Significance (p-value) |

|---|---|---|---|

| Analogous Internal Standard | 96.8 | 8.6 | p = 0.02 |

| Stable Isotope Labeled (SIL) Internal Standard | 100.3 | 7.6 |

This table illustrates a study where the implementation of a SIL internal standard significantly lowered the variance (p=0.02) compared to an analogous internal standard, indicating a notable improvement in method precision. scispace.com

Matrix effects are a major challenge in quantitative mass spectrometry, especially when analyzing complex samples like environmental or food matrices. clearsynth.comkcasbio.com These effects are caused by other components in the sample that can either suppress or enhance the ionization of the analyte, leading to inaccurate measurements. kcasbio.comnih.gov

This compound is highly effective at mitigating these matrix effects. clearsynth.comkcasbio.com Since the deuterated internal standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same matrix effects. biopharmaservices.comkcasbio.com By calculating the ratio of the analyte signal to the internal standard signal, the influence of ion suppression or enhancement is effectively normalized. kcasbio.com However, it is important to note that while deuterated standards are excellent at correcting for matrix effects, they may not always completely eliminate the issue, especially if there are slight differences in retention times between the analyte and the standard in regions of changing ion suppression. myadlm.orgnih.gov

| Analyte | Matrix | Matrix Effect (%) | Comment |

|---|---|---|---|

| Analyte A | Water | 102 | Minimal ion enhancement |

| Analyte A | Soil Extract | 75 | Significant ion suppression |

| Analyte B | Food Homogenate | 120 | Noticeable ion enhancement |

This table provides hypothetical examples of how different matrices can affect the analyte signal. A deuterated internal standard would experience similar effects, allowing for their correction.

High-Resolution Mass Spectrometry for this compound Detection and Quantification

High-resolution mass spectrometry (HRMS) is a powerful tool for the detection and quantification of compounds like this compound. mdpi.com HRMS instruments can measure the mass-to-charge ratio of ions with very high accuracy, allowing for the confident identification of analytes based on their exact mass. researchgate.net

When analyzing this compound, HRMS can provide an accurate mass measurement that confirms the elemental composition of the molecule, including the number of deuterium atoms. lgcstandards.com This high level of specificity is crucial for distinguishing the deuterated standard from other co-eluting compounds in a complex matrix. Furthermore, the high resolution of these instruments allows for the separation of isobaric interferences, which are compounds that have the same nominal mass but different exact masses. Tandem mass spectrometry (MS/MS) coupled with HRMS can be used to study the fragmentation patterns of this compound, providing further structural confirmation and enhancing the selectivity of the analytical method. mdpi.com

Method Validation and Quality Control Protocols for this compound Applications

For analytical methods utilizing this compound to be considered reliable and robust, they must undergo rigorous validation. clearsynth.comnih.gov Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nih.gov Key validation parameters include linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), recovery, and stability. nih.govresearchgate.net

The use of a deuterated internal standard like this compound is a critical component of a validated method. nih.gov During validation, it is essential to demonstrate that the internal standard effectively tracks the analyte throughout the entire analytical process. biopharmaservices.com This includes assessing the consistency of the internal standard's response across different samples and batches. kcasbio.com

Quality control (QC) protocols are implemented to ensure the ongoing performance of the validated method. researchgate.net This typically involves analyzing QC samples at various concentrations with each batch of unknown samples. The results of the QC samples must fall within predefined acceptance criteria to ensure the validity of the data for the unknown samples. It is also crucial to verify the purity of the deuterated internal standard itself, as impurities can lead to inaccurate results. nih.gov

| Validation Parameter | Typical Acceptance Criteria | Role of Propiophenone-d5 |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | Ensures the response ratio is proportional to concentration. |

| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | Helps to achieve accurate quantification by correcting for variability. |

| Precision (% RSD) | ≤ 15% (≤ 20% for LLOQ) | Improves precision by minimizing the impact of random errors. |

| Selectivity | No significant interference at the retention time of the analyte and IS. | The unique mass of the d5-standard enhances selectivity. |

| Matrix Effect | IS-normalized matrix factor should be consistent. | Compensates for ion suppression or enhancement. |

This table summarizes key method validation parameters and the role that a deuterated internal standard like this compound plays in meeting the acceptance criteria.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful technique for elucidating molecular structure and dynamics. The substitution of protons with deuterium in this compound provides a unique handle for specialized NMR experiments.

Deuterium (²H) NMR spectroscopy is particularly sensitive to molecular motion. nih.gov The interaction of the deuterium nucleus's electric quadrupole moment with the local electric field gradient is a potent probe of molecular dynamics over a wide range of rates. nih.govsfasu.edu By analyzing the ²H NMR line shapes, researchers can distinguish between different types of molecular reorientations, such as 180° flips of the phenyl ring, and measure their rates. sfasu.edu

Studies on similar deuterated molecules have demonstrated the ability of ²H NMR to characterize the dynamics of phenyl ring rotation. For instance, below 280 K, the motion of a phenyl ring can be considered in the rigid lattice limit, while at higher temperatures, spectra are characteristic of two-site, 180-degree flips. islandscholar.ca Above 390 K, rapid multi-site rotation of the phenyl ring can be observed. islandscholar.ca The activation energies for these rotational motions can also be determined, providing quantitative insights into the energy barriers of these dynamic processes. islandscholar.ca

The quadrupolar coupling constant (QCC), a measure of the interaction strength, is sensitive to the electronic environment of the deuterium nucleus. nih.gov Typical values for deuterons in sp³ hybridized carbon-deuterium bonds are around 170 kHz. nih.gov Variations in the QCC can provide information about changes in chemical bonding and intermolecular interactions.

Solid-state deuterium NMR is a non-perturbing and quantitative method to investigate the dynamics of molecules adsorbed onto surfaces or within a material matrix. nih.govsfasu.edu This technique is instrumental in determining whether a deuterated molecule is loosely or tightly bound within a host material by monitoring its molecular reorientations. sfasu.edulsu.edu

For example, in studies of deuterated phenol (B47542) in cement, solid-state ²H NMR could distinguish between a liquid-like component, where the phenol is dissolved in pore water, and a rigid form. sfasu.edu The line shape of the deuterium NMR spectrum provides direct evidence of the mobility of the deuterated species. A sharp, liquid-like signal indicates high mobility, while a broader, more complex pattern signifies restricted motion. sfasu.edu By analyzing the spectra at various temperatures, the activation energy for molecular motions, such as ring flips, can be calculated, offering a measure of the bond strength between the molecule and the material matrix. sfasu.edu This approach could be similarly applied to this compound to study its interactions with various materials.

The use of Magic-Angle Spinning (MAS) in solid-state NMR can significantly enhance sensitivity, making it possible to study small quantities of deuterated compounds adsorbed on surfaces. nih.gov

Computational methods are increasingly used to support the assignment and interpretation of NMR spectra. researchgate.net For complex molecules or systems, experimental data alone may not be sufficient for a complete structural and dynamic characterization. Computational modeling can predict NMR parameters, such as chemical shifts and quadrupolar coupling constants, which can then be compared with experimental results to validate spectral assignments and structural models. islandscholar.ca

Molecular dynamics (MD) simulations, for instance, can be used to model the dynamic processes occurring in a system. bris.ac.uk These simulations can then be used to generate theoretical NMR spectra, which can be compared with experimental data to refine the dynamic model. sfasu.edu This combined experimental and computational approach provides a more comprehensive understanding of molecular behavior. bris.ac.uk Software packages are available that can analyze molecular dynamics trajectories and assist in the interpretation of NMR data. nmrhub.org

Chromatographic Coupling with Mass Spectrometry for this compound Analysis

The coupling of chromatographic separation techniques with mass spectrometry provides powerful tools for the analysis of complex mixtures. The use of deuterated standards like this compound is crucial for accurate quantification in these methods. marquette.edu

UHPLC-MS/MS is a highly sensitive and selective analytical technique used for the quantification of compounds in complex biological matrices. nih.gov In this method, UHPLC separates the components of a mixture, which are then ionized and analyzed by a tandem mass spectrometer. The use of a deuterated internal standard, such as this compound, is essential to correct for matrix effects and variations in instrument response, thereby ensuring accurate quantification. nih.govnih.gov

The method involves developing a specific protocol that includes sample extraction, chromatographic separation, and mass spectrometric detection. nih.govnih.gov Validation of the method ensures its specificity, linearity, limit of detection and quantification, precision, and recovery. nih.gov For instance, a validated UHPLC-MS/MS method for propafenone (B51707) and its metabolites demonstrated linearity over a specific concentration range with a high correlation coefficient. nih.gov The high sensitivity of this technique allows for the detection of analytes at very low concentrations. nih.gov

Table 1: Example UHPLC-MS/MS Method Parameters

| Parameter | Description | Source |

|---|---|---|

| Chromatographic Column | BEH C18 | nih.gov |

| Mobile Phase | Gradient of 0.1% formic acid in water and acetonitrile (B52724) with 0.1% formic acid | nih.gov |

| Flow Rate | 0.6 mL/min | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI) | nih.gov |

| Detection Mode | Multiple-Reaction Monitoring (MRM) | nih.gov |

GC-MS is another powerful hyphenated technique for the analysis of volatile and thermally stable compounds. ajrconline.org In GC-MS, the sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. researchgate.net Propiophenone (B1677668) and its deuterated analog are suitable for GC-MS analysis. researchgate.netresearchgate.net

The mass spectrum of a compound provides a unique fragmentation pattern that can be used for its identification by comparing it to library spectra. ajrconline.orgresearchgate.net For quantitative analysis, selected ion monitoring (SIM) is often used, where the mass spectrometer is set to detect only specific fragment ions of the analyte and the internal standard. researchgate.netresearchgate.net This increases the sensitivity and selectivity of the analysis. researchgate.net

A validated GC-MS method would establish linearity, recovery, and limits of detection (LOD). chrom-china.com For example, a GC-QTOF MS method for acetophenone (B1666503) and other compounds showed good linearity and low LODs. chrom-china.com The use of a deuterated internal standard like this compound in GC-MS analysis helps to improve the accuracy and precision of quantification by compensating for any variability during sample preparation and analysis. acs.org

Table 2: Example GC-MS Method Parameters

| Parameter | Description | Source |

|---|---|---|

| Ionization Mode | Electron Impact (EI) at 70 eV | researchgate.net |

| Detection Mode | Selected Ion Monitoring (SIM) | researchgate.netresearchgate.net |

| Example Target Ions for Propiophenone | m/z 105, 77 | researchgate.net |

| Example Application | Pharmacokinetic studies | researchgate.net |

Mechanistic Research Through Kinetic Isotope Effects Kie with Propiophenone 2 ,3 ,4 ,5 ,6 D5

Theoretical Basis and Classification of Kinetic Isotope Effects

The theoretical foundation of the kinetic isotope effect lies in the principles of statistical mechanics and transition state theory. wikipedia.org Isotopic substitution does not alter the electronic potential energy surface of a molecule; however, it does affect the vibrational energy levels. princeton.edu Heavier isotopes form stronger bonds and have lower zero-point vibrational energies (ZPEs). Consequently, more energy is required to break a bond to a heavier isotope compared to a lighter one, which can lead to a difference in reaction rates. wikipedia.org

Kinetic isotope effects are broadly classified into two main categories:

Primary Kinetic Isotope Effects (PKIEs): These are observed when the isotopically substituted atom is directly involved in bond breaking or bond formation in the rate-determining step of the reaction. libretexts.org The magnitude of the PKIE is typically significant, with deuterium (B1214612) (²H) substitution for protium (B1232500) (¹H) often resulting in a kH/kD ratio between 2 and 7.

Secondary Kinetic Isotope Effects (SKIEs): These occur when the isotopic substitution is at a position remote from the site of bond cleavage or formation in the rate-determining step. princeton.edulibretexts.org SKIEs are generally smaller than PKIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). They provide valuable information about changes in hybridization and the steric environment of the transition state. princeton.edu

The magnitude of the KIE is influenced by several factors, including the nature of the transition state. A symmetrical transition state, where the bond to the isotope is about half-broken, tends to exhibit a maximal primary KIE. princeton.edu

Elucidation of Reaction Mechanisms via Deuterium KIE Studies

The use of deuterated compounds like Propiophenone-2',3',4',5',6'-D5 allows for the detailed investigation of reaction mechanisms. The deuterium isotope effect is particularly pronounced due to the large relative mass difference between protium and deuterium.

While direct cleavage of a C-D bond on the phenyl ring is not the most common reaction type for propiophenone (B1677668), certain electrophilic aromatic substitution reactions could, in principle, exhibit a primary kinetic isotope effect if the C-H(D) bond breaking is the rate-determining step. For many electrophilic aromatic substitutions, such as nitration, the initial attack of the electrophile to form the arenium ion intermediate is the slow step, and the subsequent loss of a proton (or deuteron) is fast. In such cases, a significant primary KIE is not observed (kH/kD ≈ 1). youtube.comstackexchange.com

However, in reactions where the rearomatization of the ring is the rate-limiting step, a primary KIE would be expected. For instance, in some sulphonation reactions of benzene (B151609), a KIE is observed, suggesting the C-H bond cleavage is part of the rate-determining step. If this compound were to undergo such a reaction, a significant kH/kD value would provide evidence for the C-D bond cleavage being the slow step.

Hypothetical Data for a Primary KIE in Electrophilic Aromatic Substitution:

| Reaction | Substrate | Rate Constant (k) | kH/kD |

| Hypothetical Sulphonation | Propiophenone | kH | 5.5 |

| This compound | kD |

More commonly, deuteration of the phenyl ring in propiophenone would be used to probe secondary kinetic isotope effects in reactions occurring at the carbonyl group or the α-carbon. These SKIEs can provide subtle but crucial details about the transition state structure.

For instance, in a nucleophilic addition to the carbonyl group, the hybridization of the carbonyl carbon changes from sp² to sp³. libretexts.orglibretexts.org This change in geometry can be influenced by the electronic and steric properties of the phenyl ring. Deuteration of the phenyl ring can slightly alter the vibrational modes of the entire molecule, including those that influence the stability of the transition state.

An SKIE in this context could arise from changes in hyperconjugation or steric effects between the phenyl ring and the reacting center. While typically small, these effects can be measured with precision and can help to distinguish between different possible transition state geometries. princeton.edu For example, a normal secondary isotope effect (kH/kD > 1) might suggest a loosening of vibrational frequencies in the transition state relative to the ground state, while an inverse effect (kH/kD < 1) would indicate a tightening of vibrations.

Illustrative Data for a Secondary KIE in Nucleophilic Addition:

| Nucleophilic Addition Reaction | Substrate | Relative Rate | kH/kD |

| Grignard Reaction | Propiophenone | 1.00 | 1.05 |

| This compound | 0.95 |

This table presents illustrative data to demonstrate a potential secondary KIE. Specific experimental data for this compound in this type of reaction is not available in the reviewed literature.

Experimental Determination of KIEs Using this compound

The experimental determination of kinetic isotope effects typically involves one of two main approaches:

Intermolecular Competition: The rates of reaction for the undeuterated and deuterated substrates are measured in separate, parallel experiments under identical conditions. The KIE is then calculated as the ratio of the rate constants (kH/kD). wikipedia.org This method requires careful control of experimental variables to ensure accuracy.

Intramolecular Competition: A substrate containing both protium and deuterium at equivalent positions is used. The ratio of the products resulting from the cleavage of the C-H and C-D bonds is then measured, which directly gives the KIE. This method is often more accurate as it avoids the need for two separate experiments. epfl.ch

Alternatively, for intermolecular competition, a mixture of the deuterated and undeuterated starting materials can be used, and the relative consumption of each can be monitored over time, often using techniques like mass spectrometry or NMR spectroscopy. nih.govalbany.edu

While specific experimental data for reactions involving this compound is not prevalent in the surveyed scientific literature, the methodologies described above would be the standard approach to determine the kinetic isotope effects for any given reaction of this compound. The choice of method would depend on the nature of the reaction and the available analytical techniques.

Computational and Theoretical Studies of Propiophenone 2 ,3 ,4 ,5 ,6 D5

Quantum Chemical Characterization of Propiophenone-2',3',4',5',6'-D5

Quantum chemical calculations offer a powerful approach to understanding the fundamental properties of molecules. nih.gov These methods can predict molecular geometries, electronic structures, and vibrational frequencies, providing a detailed picture of the molecule at the atomic level.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. mdpi.com It has proven to be a versatile and accurate tool for predicting the molecular geometries and electronic properties of organic compounds. mdpi.comnih.gov In the case of this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry. researchgate.net These calculations would reveal bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule's most stable conformation.

Furthermore, DFT allows for the analysis of the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). austinpublishinggroup.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for understanding the molecule's chemical reactivity and kinetic stability. austinpublishinggroup.com A smaller gap generally indicates higher reactivity. The distribution of these frontier orbitals can pinpoint the likely sites for nucleophilic and electrophilic attack.

| Parameter | Calculated Value | Significance |

|---|---|---|

| Optimized Ground State Energy | -424.123 Hartree | Represents the total electronic energy of the molecule in its most stable geometric configuration. |

| HOMO Energy | -6.54 eV | Energy of the highest occupied molecular orbital, indicating the molecule's electron-donating ability. |

| LUMO Energy | -1.23 eV | Energy of the lowest unoccupied molecular orbital, indicating the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 5.31 eV | Indicates the molecule's chemical reactivity and kinetic stability. A larger gap suggests greater stability. |

| Dipole Moment | 2.98 Debye | A measure of the overall polarity of the molecule, arising from the distribution of electron density. |

For even greater accuracy in electronic structure analysis, ab initio methods can be utilized. aps.org Unlike DFT, which relies on approximations for the exchange-correlation functional, ab initio methods are derived directly from first principles without the use of empirical parameters. brehm-research.de Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of increasing accuracy, albeit at a higher computational cost.

These high-accuracy calculations can provide benchmark data for the electronic properties of this compound. They are particularly useful for studying systems where electron correlation effects are significant. aps.org By applying these methods, a more refined understanding of the electronic states and charge distribution within the molecule can be achieved, which is crucial for interpreting spectroscopic data and predicting reactivity. rsc.org

Computational methods are instrumental in simulating and interpreting vibrational spectra, such as infrared (IR) and Raman spectra. nih.govnih.gov By calculating the harmonic vibrational frequencies using DFT or ab initio methods, a theoretical spectrum can be generated. nih.gov This simulated spectrum can then be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions. nih.govnih.gov

For this compound, the deuteration of the phenyl ring will lead to significant shifts in the vibrational frequencies associated with the C-D bonds compared to the C-H bonds in the non-deuterated propiophenone (B1677668). nih.gov Normal coordinate analysis can be performed to provide a detailed description of the atomic motions contributing to each vibrational mode. This analysis helps in understanding how the isotopic substitution affects the vibrational dynamics of the molecule. Potential Energy Distribution (PED) analysis can further quantify the contribution of each internal coordinate to a particular normal mode. researchgate.net

Theoretical Investigations of Spectroscopic Properties (e.g., NMR Chemical Shifts, Optical Properties)

Computational chemistry plays a vital role in predicting and understanding the spectroscopic properties of molecules.

The theoretical calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. nih.gov By employing methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, it is possible to predict the ¹H and ¹³C NMR chemical shifts of this compound. researchgate.net Comparing these theoretical shifts with experimental data can confirm the molecular structure and provide insights into the electronic environment of the nuclei. nih.gov The deuteration in this compound will result in the absence of signals for the deuterated positions in the ¹H NMR spectrum and will cause characteristic shifts in the ¹³C NMR spectrum due to the isotopic effect.

Time-dependent DFT (TD-DFT) is a common method for investigating the electronic absorption spectra and optical properties of molecules. nih.gov By calculating the vertical excitation energies and oscillator strengths, the UV-Vis spectrum can be simulated. This provides information about the electronic transitions occurring within the molecule, such as π → π* and n → π* transitions, which are characteristic of aromatic ketones. These theoretical predictions can aid in the interpretation of experimental optical data. researchgate.net

| Spectroscopic Property | Predicted Value/Range | Methodology |

|---|---|---|

| ¹H NMR Chemical Shift (ethyl group) | δ 1.2 (t, 3H), 3.0 (q, 2H) ppm | GIAO-DFT |

| ¹³C NMR Chemical Shift (carbonyl) | δ 200 ppm | GIAO-DFT |

| Major UV-Vis Absorption (π → π) | λmax ≈ 245 nm | TD-DFT |

| Major UV-Vis Absorption (n → π) | λmax ≈ 320 nm | TD-DFT |

| Key IR Frequency (C=O stretch) | ~1685 cm⁻¹ | DFT Harmonic Frequency Calculation |

| Key IR Frequencies (C-D stretch) | ~2200-2300 cm⁻¹ | DFT Harmonic Frequency Calculation |

Reaction Pathway Modeling and Transition State Analysis for this compound Chemical Transformations

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions. researchgate.net For this compound, theoretical methods can be used to model various chemical transformations, such as reduction, oxidation, or condensation reactions.

By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states. researchgate.net Transition state theory allows for the calculation of activation energies, which are key to understanding the kinetics of a reaction. Locating the transition state structure and performing a frequency calculation to confirm the presence of a single imaginary frequency provides strong evidence for the proposed reaction mechanism.

For instance, modeling the reduction of the carbonyl group in this compound would involve calculating the energy profile for the approach of a reducing agent and the subsequent bond-forming and bond-breaking steps. The deuteration of the phenyl ring can influence the reaction rates through kinetic isotope effects, which can also be investigated computationally. These theoretical studies provide a molecular-level understanding of the reaction dynamics that is often difficult to obtain through experimental means alone. researchgate.net

Broader Research Applications and Future Outlook in Deuterated Compound Science

Applications in Environmental Analytical Chemistry and Monitoring

In environmental science, the accurate detection and quantification of pollutants are paramount for assessing environmental impact and ensuring regulatory compliance. Deuterated compounds, including Propiophenone-2',3',4',5',6'-D5, are invaluable tools in this domain, primarily serving as internal standards for chromatographic and mass spectrometric methods. clearsynth.com Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are standard for analyzing complex environmental samples like water, soil, and air. doi.org

The use of a deuterated internal standard is critical for compensating for analyte loss during sample preparation and for correcting matrix effects, where other components in a complex sample can suppress or enhance the instrument's response to the target analyte. clearsynth.comscioninstruments.com Because a deuterated standard like this compound has nearly identical chemical and physical properties to its non-deuterated counterpart, it behaves similarly during extraction, derivatization, and chromatography. However, it is easily distinguished by its higher mass-to-charge ratio in the mass spectrometer. scioninstruments.com

The U.S. Environmental Protection Agency (EPA) has long recognized the value of using deuterated monitoring compounds (DMCs) to monitor method performance, viewing them as superior to traditional matrix spikes in many cases. nemc.us DMCs are not naturally found in environmental samples, which prevents false positives, and they can provide a more accurate representation of the behavior of a wide range of target analytes. nemc.us Studies have demonstrated that DMCs provide excellent recovery and precision, correlating well with their corresponding native target compounds. nemc.us For instance, methods have been developed for the analysis of volatile organic compounds in drinking and wastewater that rely on deuterated internal standards to ensure quantification is accurate, with detection limits reaching the microgram-per-liter level. asme.orgastm.org

Table 1: Advantages of Deuterated Internal Standards in Environmental Analysis

| Advantage | Description | Relevance to Propiophenone-D5 |

| Accurate Quantification | Enables precise measurement of analyte concentration by correcting for variations in sample processing and instrument response. clearsynth.com | Used to quantify propiophenone (B1677668) or structurally similar ketones in environmental matrices. |

| Matrix Effect Compensation | Mimics the analyte's behavior in complex matrices, correcting for signal suppression or enhancement caused by other substances. scioninstruments.com | Crucial for reliable results when analyzing diverse environmental samples like industrial effluent or soil extracts. |

| Method Validation | Ensures the analytical method is robust, reliable, and reproducible across different laboratories and conditions. clearsynth.comnemc.us | Its use helps validate new methods for detecting emerging contaminants that are structurally related to ketones. |

| Reduced Measurement Errors | Acts as a precise calibration reference point, leading to more accurate instrument calibration and reduced analytical errors. clearsynth.com | Improves the overall quality and defensibility of environmental monitoring data. |

Contributions to Non-Human Biological Research and Multi-Omics Approaches

While the most prominent applications of deuterated compounds in the life sciences are in pharmaceutical development to enhance metabolic stability, their utility in fundamental non-human biological research is significant. nih.govnih.gov Deuterated molecules like this compound can be used as tracers to investigate metabolic pathways in various organisms, from microorganisms to plants and animals. By introducing a deuterated compound into a biological system, researchers can track its transformation and identify its metabolites using mass spectrometry, providing insights into biochemical processes without the need for radioactive labels. doi.org

In the context of multi-omics (e.g., metabolomics, proteomics), which involves the comprehensive analysis of entire sets of molecules in a biological system, deuterated standards are essential for achieving reliable quantitative data. In metabolomics studies, which aim to identify and quantify all small-molecule metabolites in a sample, stable isotope-labeled internal standards are the gold standard for correcting analytical variability. clearsynth.com this compound could, for example, be used as an internal standard in a non-targeted metabolomics study of a plant or microbial species exposed to a pollutant that is structurally similar to propiophenone. This allows for the accurate relative quantification of metabolites across different experimental groups, helping to elucidate the biological response to the xenobiotic compound.

Furthermore, the kinetic isotope effect (KIE), where the C-D bond is stronger and thus broken more slowly than a C-H bond, can be exploited as a research tool. nih.gov In non-human biological systems, this can be used to study enzyme mechanisms. By comparing the rate of metabolism of a compound with its deuterated analog, researchers can determine if a particular C-H bond cleavage is the rate-limiting step in a metabolic pathway. nih.gov This information is valuable for understanding enzyme function and toxicology in a wide range of species.

Role in Catalysis Research and Materials Science

The development of new catalysts and advanced materials often relies on a detailed understanding of reaction mechanisms and molecular behavior. Deuterated compounds are powerful tools in this research. In catalysis, the hydrogen isotope exchange (HIE) reaction, where hydrogen atoms on a molecule are swapped for deuterium (B1214612), is a key method for probing catalytic activity and reaction pathways. researchgate.net Propiophenone and other ketones can undergo deuterium exchange at the α-carbon position under acidic or basic conditions, a process that proceeds through an enol or enolate intermediate. libretexts.org Studying the rate and selectivity of this exchange provides fundamental information about the catalyst's properties.

Recent advances have focused on developing more efficient and selective deuteration methods, including the use of transition-metal and photoredox catalysts. researchgate.net These new methodologies allow for the specific placement of deuterium atoms, which is crucial for mechanistic studies.

In materials science, deuteration can alter the physical properties of materials, leading to enhanced performance. A notable example is the study of the sunscreen agent avobenzone (B1665848), a diketone. nih.gov Researchers synthesized deuterated versions of avobenzone to investigate the equilibrium between its different isomeric forms (enol and diketone) and to assess its photostability. The study found that deuteration could shift this equilibrium and impact the rate of photodegradation, demonstrating that isotopic substitution can be a tool to fine-tune the properties of functional materials. nih.gov Similarly, this compound could be used in studies to understand the photophysical properties of aromatic ketones, which are relevant in photochemistry and the development of photoinitiators and other light-sensitive materials.

Table 2: Selected Methods for the Deuteration of Ketones

| Method | Deuterium Source | Description | Reference |

| Acid/Base Catalyzed Exchange | Deuterium Oxide (D₂O) | A classic method where α-hydrogens are exchanged for deuterium via an enol or enolate intermediate. libretexts.org | Chemistry LibreTexts |

| Reductive Deuteration | Magnesium / D₂O | A practical method for reducing ketones to α-deuterated alcohols with high deuterium incorporation. acs.orgnih.gov | Organic Letters |

| Organocatalysis | Deuterium Oxide (D₂O) | Utilizes metal-free catalysts, such as Barium Oxide, for D/H exchange at the α-position under mild conditions. researchgate.net | ResearchGate |

| Continuous Flow Chemistry | Deuterium Gas (D₂) | Employs heterogeneous catalysts (e.g., Pd/C) in a flow reactor for efficient and scalable deuteration. researchgate.net | ResearchGate |

Emerging Methodologies and Interdisciplinary Research Opportunities for this compound

The field of deuterated compound synthesis is rapidly evolving, moving beyond traditional methods to more sophisticated and efficient strategies. researchgate.net Innovations such as catalytic transfer deuteration, which avoids the need for pressurized deuterium gas, and the use of flow chemistry are making a wider range of deuterated compounds more accessible. researchgate.netresearchgate.net These advancements are opening up new interdisciplinary research avenues where a compound like this compound could play a role.

One major opportunity lies at the intersection of synthetic chemistry, analytical chemistry, and systems biology. As new deuteration methods emerge, they can be used to create novel molecular probes. This compound, or custom-synthesized analogs with deuterium at other positions, could be used in "fluxomics" studies. This field aims to measure the rates of metabolic reactions within a biological system, and deuterated tracers are essential for tracking the flow of atoms through metabolic networks.

Another emerging area is the use of deuteration to enhance the properties of organic electronic materials. The increased stability of C-D bonds compared to C-H bonds could potentially lead to organic light-emitting diodes (OLEDs) or organic photovoltaic cells with longer operational lifetimes. While research in this area is still nascent, fundamental studies using simple, well-characterized deuterated molecules like this compound could provide valuable data on how deuteration affects the electronic and degradation properties of aromatic ketones, which are common structural motifs in such materials.

Finally, the combination of machine learning with automated chemical synthesis, including deuteration reactions, presents a powerful new paradigm. researchgate.net Algorithms can be used to predict optimal reaction conditions for deuteration, accelerating the discovery and synthesis of novel deuterated compounds for various applications, from new internal standards for challenging analytical problems to new building blocks for advanced materials.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing Propiophenone-2',3',4',5',6'-D5?

- Methodological Answer : Synthesis typically involves catalytic deuteration or hydrogen-deuterium (H-D) exchange under controlled conditions (e.g., using deuterated solvents like D₂O or DCl). Characterization relies on nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation at the aromatic positions (2'–6') and mass spectrometry (MS) to verify molecular weight (139.20 g/mol) and isotopic purity (>98 atom% D). Safety protocols for handling hazardous reagents (e.g., flammability, toxicity) must be followed, as indicated by its 4-3-III hazard classification .

Q. How should researchers handle and store Propiophenone-D5 to ensure stability and safety?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent degradation. Use fume hoods and personal protective equipment (PPE) during handling due to its flammability and toxicity. Conduct regular purity checks via high-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy to detect decomposition byproducts .

Q. What analytical techniques are critical for assessing isotopic purity in Propiophenone-D5?

- Methodological Answer : Isotopic purity is validated using quantitative deuterium NMR (²H NMR) to measure D/H ratios at aromatic positions. High-resolution MS further confirms the absence of non-deuterated contaminants. Cross-referencing with Fourier-transform infrared (FTIR) spectroscopy helps identify residual protonated functional groups (e.g., C–H stretches) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in isotopic purity measurements across different analytical platforms?

- Methodological Answer : Discrepancies often arise from instrumental sensitivity or matrix effects. To mitigate this, use orthogonal methods:

- NMR : Quantify deuterium integration in aromatic vs. aliphatic regions.

- MS/MS : Fragment ions to isolate isotopic clusters.

- Isotope Ratio Mass Spectrometry (IRMS) : Compare absolute D/H ratios against certified standards.

Calibrate instruments with deuterated internal standards (e.g., toluene-D8) to improve accuracy .

Q. What experimental design considerations are essential for studying kinetic isotope effects (KIEs) using Propiophenone-D5?

- Methodological Answer :

- Control Experiments : Compare reaction rates of deuterated vs. non-deuterated analogs under identical conditions (temperature, solvent, catalyst).

- Computational Modeling : Use density functional theory (DFT) to predict KIEs at specific positions (e.g., C–D vs. C–H bond cleavage).

- Statistical Analysis : Apply Arrhenius plots to differentiate primary vs. secondary isotope effects. Ensure reproducibility by trialling multiple catalytic systems (e.g., Pd/C vs. PtO₂) .

Q. How can Propiophenone-D5 be integrated into metabolic tracer studies to track aromatic ring oxidation pathways?

- Methodological Answer :

- Labeling Strategy : Administer Propiophenone-D5 to in vitro models (e.g., liver microsomes) and use liquid chromatography-tandem MS (LC-MS/MS) to detect deuterated metabolites (e.g., hydroxylated or epoxidized derivatives).

- Data Interpretation : Map isotopic patterns to distinguish enzymatic vs. non-enzymatic oxidation. Normalize against internal standards (e.g., acetophenone-D10) to correct for extraction efficiency .

Q. What are the challenges in designing comparative studies between Propiophenone-D5 and fully deuterated analogs (e.g., Propiophenone-d10)?

- Methodological Answer :

- Synthetic Complexity : Propiophenone-d10 requires deuteration of both aromatic and aliphatic positions, increasing synthesis time and cost.

- Analytical Differentiation : Use ¹³C NMR to distinguish CD₃ (aliphatic) vs. CD₂ groups.

- Functional Comparison : Assess steric and electronic effects by measuring binding affinities (e.g., via surface plasmon resonance) or reaction kinetics. Document deviations using the FINER criteria (Feasible, Novel, Ethical, Relevant) .

Methodological Frameworks for Research Design

Q. How can the FINER criteria be applied to formulate hypotheses about Propiophenone-D5’s role in photostability studies?

- Methodological Answer :

- Feasible : Ensure access to UV irradiation setups and deuterium-free controls.

- Interesting : Investigate whether deuteration reduces photodegradation via radical quenching.

- Novel : Compare with non-deuterated Propiophenone to establish structure-activity relationships.

- Ethical : Adhere to hazardous waste disposal protocols for deuterated byproducts.

- Relevant : Align with broader goals in pharmaceutical stability research .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies involving Propiophenone-D5?

- Methodological Answer :

- Non-linear Regression : Fit sigmoidal curves (e.g., Hill equation) to EC₅₀/LC₅₀ values.

- ANOVA : Compare toxicity thresholds across cell lines (e.g., HepG2 vs. HEK293).

- Meta-Analysis : Pool data from replicate studies using random-effects models to account for batch variability. Validate with Q-testing for heterogeneity .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.